molecular formula C25H30N2O7 B14012166 Diethyl 3-[(4-{[(benzyloxy)carbonyl](methyl)amino}benzoyl)amino]pentanedioate CAS No. 51865-69-1

Diethyl 3-[(4-{[(benzyloxy)carbonyl](methyl)amino}benzoyl)amino]pentanedioate

Cat. No.: B14012166
CAS No.: 51865-69-1
M. Wt: 470.5 g/mol
InChI Key: VPACUMBBDWXKKK-UHFFFAOYSA-N
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Description

Diethyl 3-(4-{[(benzyloxy)carbonylamino}benzoyl)amino]pentanedioate is a complex organic compound with the molecular formula C25H30N2O7 . This compound is known for its intricate structure, which includes a benzyloxycarbonyl group, a methylamino group, and a benzoylamino group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 3-(4-{[(benzyloxy)carbonylamino}benzoyl)amino]pentanedioate typically involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. One common method involves the use of benzyloxycarbonyl chloride to protect the amino group, followed by coupling with a benzoyl chloride derivative under basic conditions . The final step involves the esterification of the carboxylic acid groups with ethanol in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Diethyl 3-(4-{[(benzyloxy)carbonylamino}benzoyl)amino]pentanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include benzoic acid derivatives, amines, and substituted esters .

Scientific Research Applications

Diethyl 3-(4-{[(benzyloxy)carbonylamino}benzoyl)amino]pentanedioate is utilized in various fields of scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe to study enzyme-substrate interactions.

    Medicine: It is investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Diethyl 3-(4-{[(benzyloxy)carbonylamino}benzoyl)amino]pentanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, allowing the compound to selectively interact with certain biological molecules. The methylamino and benzoylamino groups contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 2-(4-{[(benzyloxy)carbonylamino}benzoyl)amino]butanedioate
  • Diethyl 3-(4-{[(benzyloxy)carbonylamino}benzoyl)amino]pentanedioate
  • Diethyl 3-(4-{[(benzyloxy)carbonylamino}benzoyl)amino]hexanedioate

Uniqueness

Diethyl 3-(4-{[(benzyloxy)carbonylamino}benzoyl)amino]pentanedioate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its structure allows for selective interactions in biological systems, making it valuable in research and industrial applications .

Properties

CAS No.

51865-69-1

Molecular Formula

C25H30N2O7

Molecular Weight

470.5 g/mol

IUPAC Name

diethyl 3-[[4-[methyl(phenylmethoxycarbonyl)amino]benzoyl]amino]pentanedioate

InChI

InChI=1S/C25H30N2O7/c1-4-32-22(28)15-20(16-23(29)33-5-2)26-24(30)19-11-13-21(14-12-19)27(3)25(31)34-17-18-9-7-6-8-10-18/h6-14,20H,4-5,15-17H2,1-3H3,(H,26,30)

InChI Key

VPACUMBBDWXKKK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(CC(=O)OCC)NC(=O)C1=CC=C(C=C1)N(C)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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